molecular formula C10H9NO5 B12900403 4,7-Dimethoxy-2-nitro-1-benzofuran CAS No. 65162-19-8

4,7-Dimethoxy-2-nitro-1-benzofuran

Cat. No.: B12900403
CAS No.: 65162-19-8
M. Wt: 223.18 g/mol
InChI Key: RTLHENARIGEKEH-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-nitro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features two methoxy groups and a nitro group attached to the benzofuran core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-2-nitro-1-benzofuran typically involves the nitration of 4,7-dimethoxy-1-benzofuran. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Reduction: 4,7-Dimethoxy-2-amino-1-benzofuran.

    Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

4,7-Dimethoxy-2-nitro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological effects of 4,7-Dimethoxy-2-nitro-1-benzofuran are primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

    4,7-Dimethoxy-1-benzofuran: Lacks the nitro group, which significantly alters its reactivity and biological activity.

    2-Nitro-1-benzofuran: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.

    4,7-Dihydroxy-2-nitro-1-benzofuran: The hydroxyl groups can form hydrogen bonds, influencing its chemical and biological properties.

Uniqueness: 4,7-Dimethoxy-2-nitro-1-benzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.

Properties

CAS No.

65162-19-8

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

4,7-dimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO5/c1-14-7-3-4-8(15-2)10-6(7)5-9(16-10)11(12)13/h3-5H,1-2H3

InChI Key

RTLHENARIGEKEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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